molecular formula C9H13N5 B1360911 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 862728-60-7

1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1360911
CAS RN: 862728-60-7
M. Wt: 191.23 g/mol
InChI Key: VAJUWSKUVHLSQA-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as 1-NM-PP1 , is a pyrazolopyrimidine compound. It serves as a tyrosine kinase inhibitor . The molecular formula is C20H21N5 , and its molecular weight is approximately 331.4 g/mol .


Chemical Reactions Analysis

1-NM-PP1 is an ATP-competitive inhibitor of the Src family of protein tyrosine kinases. It modulates kinase activity by binding to the ATP-binding site, thereby interfering with phosphorylation cascades and downstream signaling pathways .

Scientific Research Applications

Protein Kinase Inhibition

This compound is known to act as an inhibitor of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, the compound can be used to study cell signaling pathways and has potential therapeutic applications in diseases where kinase activity is dysregulated .

Antitubercular Agents

Derivatives of pyrazolo[3,4-d]pyrimidin have been explored for their antitubercular properties. These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This application is crucial for developing new treatments against drug-resistant strains of tuberculosis .

Antitumor Activities

The structural framework of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a base for synthesizing derivatives with antitumor properties. These derivatives have been tested against various human cancer cell lines, showing the potential to serve as leads for new cancer therapies .

Biological Diversity in Medicinal Chemistry

Pyrazolo[3,4-d]pyrimidines have established a significant place in medicinal chemistry due to their diverse biological characteristics. They are used as inhibitors of cancer cell growth, antioxidants, and agents for treating various conditions such as diabetes, hypertension, and allergies .

Pharmacological Research

In pharmacological research, this compound’s derivatives are used to build, train, and validate predictive machine-learning models. These models can predict the pharmacodynamics, pharmacokinetics, and toxicological profiles of new drug candidates .

Anti-Inflammatory Diseases

Research has shown that pyrazole derivatives, including those related to 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, can be effective phosphodiesterase 4 (PDE4) inhibitors. These inhibitors have applications in treating anti-inflammatory diseases .

Mechanism of Action

Target of Action

The primary target of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the Calcium/calmodulin-dependent protein kinase type II subunit gamma . This enzyme plays a crucial role in various cellular processes, including the regulation of calcium transport, cell cycle progression, and synaptic plasticity.

properties

IUPAC Name

1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-9(2,3)14-8-6(4-13-14)7(10)11-5-12-8/h4-5H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJUWSKUVHLSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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